molecular formula C11H12N2O2 B1671623 Ethotoin CAS No. 86-35-1

Ethotoin

Cat. No.: B1671623
CAS No.: 86-35-1
M. Wt: 204.22 g/mol
InChI Key: SZQIFWWUIBRPBZ-UHFFFAOYSA-N
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Description

Ethotoin is a hydantoin derivative and an anticonvulsant drug used primarily in the treatment of epilepsy. It is known for its ability to control tonic-clonic (grand mal) and complex partial (psychomotor) seizures. This compound exerts its antiepileptic effects without causing general central nervous system depression .

Preparation Methods

Ethotoin is synthesized through a multi-step process. The initial step involves the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, forming an intermediate urea derivative. This intermediate then undergoes cyclization under acidic conditions to produce 5-phenylhydantoin. The final step involves the alkylation of this product using ethyl iodide, leading to the formation of this compound .

Chemical Reactions Analysis

Ethotoin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl and ethyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents.

Scientific Research Applications

Pharmacological Profile

Ethotoin functions as a hydantoin derivative, exhibiting antiepileptic properties similar to those of phenytoin. Its mechanism of action involves stabilizing the neuronal membrane and preventing the spread of seizure activity by inhibiting sodium ion influx in the motor cortex . Unlike some other anticonvulsants, this compound does not generally induce central nervous system depression, making it a favorable option for certain patient populations.

Management of Seizures

This compound is primarily indicated for controlling tonic-clonic (grand mal) and complex partial seizures. A retrospective study involving 46 patients with intractable seizures demonstrated that approximately 51% experienced a reduction in seizure frequency greater than 50% within one month of treatment initiation . This effect was particularly pronounced for tonic seizures, with a notable reduction observed in 60% of patients at one month .

Pediatric Use

This compound has garnered attention for its use in pediatric patients due to its relatively mild side effect profile compared to other anticonvulsants like phenytoin and phenobarbital. In a study involving children with epilepsy, seizures were controlled in 16 out of 17 patients without significant adverse effects reported . Additionally, this compound has been noted to improve gingival hyperplasia caused by previous phenytoin therapy .

Case Study: Lymphadenopathy Induced by this compound

A significant case reported lymphadenopathy in a pediatric patient treated with this compound, which mimicked malignant lymphoma. This incident underscores the importance of recognizing potential drug reactions to avoid misdiagnosis and inappropriate treatment interventions .

Case Study: Efficacy in Intractable Epilepsy

In another retrospective analysis, this compound was evaluated as adjunctive therapy for patients with refractory epilepsy. The study highlighted that while some patients achieved substantial seizure control, the overall long-term efficacy appeared limited, necessitating further controlled trials to solidify its role in epilepsy management .

Data Table: Summary of Clinical Findings

Study ReferencePopulationSeizure TypeReduction RateNotable Findings
46 patientsTonic Seizures>50% (1 month)Significant reduction noted
17 childrenVarious SeizuresControlled in 16No side effects reported
Pediatric caseLymphadenopathyN/AMimicked malignant lymphoma

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is essential to monitor for potential adverse reactions. Reports indicate that it can cause fetal harm when administered during pregnancy . Furthermore, cases of lymphadenopathy have raised concerns about misdiagnosis and the need for careful patient evaluation when such symptoms arise during treatment .

Mechanism of Action

The mechanism of action of ethotoin is similar to that of phenytoin. This compound stabilizes the normal seizure threshold and prevents the spread of seizure activity without abolishing the primary focus of seizure discharges. It inhibits nerve impulses in the motor cortex by lowering sodium ion influx, thereby limiting tetanic stimulation .

Comparison with Similar Compounds

Ethotoin is similar to other hydantoin derivatives such as phenytoin and fosphenytoin. it is less toxic than phenytoin but also less effective. Unlike phenytoin, this compound is not commonly used and is not available in some countries. Its unique properties include a lower risk of central nervous system depression and a different pharmacokinetic profile .

Similar Compounds

  • Phenytoin
  • Fosphenytoin
  • Nilutamide
  • Nitrofurantoin
  • Dantrolene

Biological Activity

Ethotoin, a hydantoin derivative, is primarily recognized for its anticonvulsant properties, particularly in the management of tonic-clonic and complex partial seizures. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanism of action, clinical applications, and associated case studies.

Overview of this compound

  • Chemical Structure : this compound is classified as a small molecule and belongs to the class of organic compounds known as phenylhydantoins.
  • Brand Name : Peganone
  • Drug Type : Antiepileptic Agent

This compound's action is similar to that of phenytoin. It stabilizes the neuronal membrane and inhibits the influx of sodium ions, thereby reducing the excitability of neurons. This mechanism helps to prevent the spread of seizure activity rather than abolishing the primary focus of seizure discharges .

Pharmacokinetics

  • Absorption : this compound is fairly rapidly absorbed, although the exact extent of oral absorption remains unclear.
  • Half-Life : The drug exhibits a half-life ranging from 3 to 9 hours .
  • Metabolism : It undergoes hepatic metabolism with saturable kinetics, leading to significant variability in plasma concentrations depending on dosage .

Clinical Applications

This compound is indicated for:

  • Control of tonic-clonic seizures
  • Management of complex partial seizures

Adverse Effects

Common adverse effects associated with this compound include:

  • Drowsiness
  • Nausea
  • Visual disturbances
  • Ataxia (rare)
  • Lymphadenopathy and systemic lupus erythematosus in some cases .

Case Study: Lymphadenopathy Induced by this compound

A notable case involved a 7-year-old boy who developed lymphadenopathy after starting treatment with this compound. This case highlighted the potential for serious side effects associated with hydantoin compounds .

Clinical Efficacy

A study on pediatric patients demonstrated that this compound effectively controlled seizures in 16 out of 17 subjects without significant side effects. Notably, patients previously treated with phenytoin showed improvement in gingival hyperplasia after switching to this compound .

Comparative Efficacy and Safety Profiles

The following table summarizes key pharmacological data regarding this compound compared to other anticonvulsants:

PropertyThis compoundPhenytoinOther Anticonvulsants
MechanismSodium channel blockerSodium channel blockerVaries
Half-Life3-9 hours22 hoursVaries
Common Side EffectsDrowsiness, nauseaGingival hyperplasiaVaries
Therapeutic Range15-50 µg/mL10-20 µg/mLVaries

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Ethotoin’s anticonvulsant activity, and how do they compare to phenytoin?

this compound’s primary mechanism involves modulation of neuronal sodium and calcium ion channels, stabilizing hyperexcitable membranes during depolarization and repolarization phases . Unlike phenytoin, this compound exhibits stronger interactions with residues like PHEA207 and LYSA61 in potassium channels, forming hydrogen and alkyl bonds that may explain its enhanced efficacy and reduced side effects . Researchers should employ in vitro electrophysiological assays (e.g., patch-clamp) and molecular docking simulations to compare binding affinities and ion flux modulation between this compound and other hydantoins .

Q. What experimental models are most suitable for evaluating this compound’s pharmacokinetic properties?

this compound demonstrates nonlinear kinetics, with metabolite 5-phenylhydantoin accumulating disproportionately at higher doses . Rodent models are recommended for initial pharmacokinetic profiling, but human hepatic microsomes or cell lines (e.g., HepG2) should validate metabolic pathways. Plasma concentration-time curves must account for age-related clearance variations, particularly in geriatric populations with compromised hepatic/renal function . Include LC-MS/MS for precise quantification of this compound and its metabolites in biological matrices .

Q. How should researchers design dose-response studies for this compound to account for nonlinear kinetics?

Adopt a staggered dosing protocol with frequent plasma sampling (every 2–4 hours) to capture saturation thresholds. For example, single-dose studies (500–1500 mg) reveal nonlinearity in AUC and Cmax due to metabolic enzyme saturation . Use non-compartmental analysis (NCA) and population pharmacokinetic models (e.g., NONMEM) to identify covariates like age, weight, and CYP2C9/CYP2C19 polymorphisms .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictions in this compound’s structure-activity relationships (SAR) compared to phenytoin?

While both drugs target voltage-gated sodium channels, this compound’s 3-ethyl group and 5-phenyl configuration enable unique interactions. For example, this compound forms a 2.90 Å hydrogen bond with PHEA207 in K<sup>+</sup> channels, unlike phenytoin’s 1.99 Å bond with ARGA57 . Advanced researchers should use ab initio molecular dynamics (AIMD) to simulate conformational changes in channel proteins and compare free-energy landscapes of ligand binding. Table 1 summarizes key docking parameters:

ParameterThis compoundPhenytoin
Hydrogen Bond (Å)2.90 (PHEA207) 1.99 (ARGA57)
Hydrophobic Interaction3.76 Å (LYSA61) 5.18 Å (LEUB53)

Q. What methodologies address conflicting data on this compound’s teratogenicity in preclinical models?

Discrepancies arise from species-specific metabolic differences and maternal toxicity thresholds. To mitigate bias, use in vitro embryotoxicity assays (e.g., embryonic stem cell test) alongside in vivo zebrafish models. Ensure plasma concentrations in animal studies mirror human therapeutic ranges (8–15 μg/mL) . For translational relevance, integrate placental transfer studies using ex vivo human cotyledon perfusion models .

Q. How can researchers optimize in silico-in vivo extrapolation (IVIVE) for this compound’s nonlinear kinetics?

Leverage physiologically based pharmacokinetic (PBPK) modeling tools (e.g., Simcyp) to simulate saturation of CYP3A4/5-mediated metabolism. Validate models with clinical data from phase I trials, adjusting for enterohepatic recirculation and protein-binding variability (>80% albumin-bound) . Include metabolite quantification to distinguish parent drug effects from 5-phenylhydantoin’s contributions .

Q. Methodological and Ethical Considerations

Q. What ethical frameworks apply to this compound trials in vulnerable populations (e.g., pediatric/geriatric patients)?

Adhere to PICOT criteria: define Population (e.g., geriatric patients with renal impairment), Intervention (adjusted dosing), Comparison (standard-dose adults), Outcome (seizure frequency reduction), and Time (6-month follow-up) . For pediatric studies, use adaptive trial designs with Bayesian statistics to minimize sample size while ensuring safety .

Q. How should researchers address conflicting literature on this compound’s efficacy in partial vs. generalized seizures?

Conduct a scoping review with PRISMA-ScR guidelines to map evidence gaps . Prioritize randomized controlled trials (RCTs) with EEG-confirmed seizure classification. For meta-analysis, use random-effects models to account for heterogeneity in dosing protocols and outcome measures .

Q. What are best practices for ensuring reproducibility in this compound experiments?

  • Experimental Design : Follow ARRIVE 2.0 guidelines for preclinical studies, including blinding and randomization .
  • Data Reporting : Provide raw electrophysiology traces, docking parameters (e.g., AutoDock Vina settings), and NMR spectra in supplementary materials .
  • Statistical Analysis : Use mixed-effects models for longitudinal data and report Cohen’s d for effect sizes .

Properties

IUPAC Name

3-ethyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQIFWWUIBRPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID6023020
Record name Ethotoin
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Molecular Weight

204.22 g/mol
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Physical Description

Solid
Record name Ethotoin
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Solubility

Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L
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Mechanism of Action

The mechanism of action is probably very similar to that of phenytoin. The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges. Ethotoin inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is associated with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/
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Color/Form

Stout prisms from water.

CAS No.

86-35-1
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Melting Point

94 °C
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Record name Ethotoin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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